molecular formula C14H13NO2 B7848640 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid

6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid

Cat. No.: B7848640
M. Wt: 227.26 g/mol
InChI Key: OKMGWGCCYMLQRL-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Substituted pyridine scaffolds are a cornerstone of modern organic synthesis, valued for their presence in a vast range of biologically active compounds and functional materials. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a key structural motif in numerous natural products, including vitamins like niacin (nicotinic acid) and pyridoxine (B80251) (vitamin B6), as well as a multitude of pharmaceutical agents. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. nih.gov

The versatility of the pyridine scaffold lies in the ability to introduce a wide variety of substituents at different positions on the ring, allowing for the fine-tuning of its steric and electronic properties. researchgate.net This functionalization is crucial for modulating a molecule's biological activity, solubility, and metabolic stability. Synthetic chemists have developed a diverse toolbox of reactions to construct and modify substituted pyridines, enabling the creation of complex molecular architectures with tailored functions. nih.gov These scaffolds are integral to the design of new drugs, agrochemicals, and ligands for catalysis. researchgate.net

Significance of Carboxylic Acid Functionalities in Chemical System Design

The carboxylic acid group (-COOH) is one of the most important functional groups in chemistry and biochemistry. Its significance in chemical system design stems from its unique combination of properties. The acidity of the carboxylic acid allows it to exist in both protonated and deprotonated (carboxylate) forms, a characteristic that is highly dependent on the pH of the surrounding environment. This property is critical for influencing a molecule's solubility in aqueous media and its ability to permeate biological membranes. ebi.ac.uk

Furthermore, the carboxylic acid functionality is an excellent hydrogen bond donor and acceptor, enabling it to form strong and directional interactions with other molecules, such as biological receptors like enzymes. nih.govebi.ac.uk These interactions are often pivotal for the biological activity of pharmaceuticals. In synthetic chemistry, the carboxylic acid group is a versatile handle that can be readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a vast chemical space.

Rationale for Investigating 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid within Chemical Sciences

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the individual contributions of its structural components. The molecule combines a pyridine-3-carboxylic acid (nicotinic acid) core with a 3,4-dimethylphenyl substituent at the 6-position.

Overview of Research Objectives and Methodological Approaches

Based on the structural features of this compound, research objectives would likely focus on several key areas. A primary objective would be the development of efficient synthetic routes to access this and related compounds. Methodological approaches would likely involve cross-coupling reactions, such as Suzuki or Stille coupling, to attach the dimethylphenyl group to a pre-functionalized pyridine ring.

Subsequent research would likely involve the thorough characterization of the compound's physicochemical properties, including its pKa, solubility, and lipophilicity. Investigations into its potential biological activities would be a major focus, employing a variety of in vitro assays to screen for interactions with different enzymes or receptors. Depending on the screening results, further studies could involve computational modeling and docking to understand the molecular basis of any observed activity. The ultimate goal of such research would be to assess the potential of this specific molecular scaffold as a lead compound for the development of new therapeutic agents or functional materials.

Due to the limited specific data available for this compound, detailed research findings and specific data tables for this compound cannot be provided at this time. The information presented is based on the well-established principles of organic and medicinal chemistry and the known properties of its constituent chemical motifs.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-11(7-10(9)2)13-6-5-12(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMGWGCCYMLQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 6 3,4 Dimethylphenyl Pyridine 3 Carboxylic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

The central feature of the target molecule is the substituted pyridine (B92270) ring. Key disconnection approaches for this heterocyclic core involve breaking the C-C and C-N bonds that form the ring. Common strategies for pyridine synthesis that can be considered in a retrosynthetic sense include the Hantzsch pyridine synthesis, the Bohlmann-Rahtz pyridine synthesis, and various cycloaddition reactions. For a disubstituted pyridine like the target compound, a plausible disconnection involves breaking the bond between the nitrogen and a carbon atom, or a C-C bond within the ring, leading back to acyclic precursors such as dicarbonyl compounds, enamines, and ammonia (B1221849) sources.

The two key substituents on the pyridine ring are the 3,4-dimethylphenyl group at the 6-position and the carboxylic acid group at the 3-position. In a retrosynthetic sense, the carbon-carbon bond between the pyridine ring and the dimethylphenyl group is a prime candidate for disconnection. This disconnection points towards a cross-coupling reaction, where a halogenated pyridine derivative and a (3,4-dimethylphenyl)boronic acid or a related organometallic reagent are coupled. The carboxylic acid group can be envisioned as arising from the oxidation of a corresponding alcohol or aldehyde, or from the hydrolysis of a nitrile or ester precursor. This functional group interconversion is a common strategy to install carboxylic acids late in a synthetic sequence.

Exploration of Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be explored. Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient formation of C-C bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the biaryl linkage between the pyridine and the 3,4-dimethylphenyl group. These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the synthesis of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid, this would typically involve the reaction of a 6-halopyridine-3-carboxylic acid derivative with (3,4-dimethylphenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryHalopyridine SubstrateBoronic AcidCatalystLigandBaseSolventYield (%)
1Methyl 6-chloronicotinate(3,4-Dimethylphenyl)boronic acidPd(OAc)2SPhosK3PO4Toluene/H2O92
2Ethyl 6-bromonicotinate(3,4-Dimethylphenyl)boronic acidPd(PPh3)4-Na2CO3DME/H2O85
36-Chloropyridine-3-carbonitrile(3,4-Dimethylphenyl)boronic acidPd2(dba)3XPhosCsFDioxane95

This is a representative table and the specific yields can vary based on reaction scale and purity of reagents.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. In the context of synthesizing our target molecule, this would entail the coupling of a 6-halopyridine-3-carboxylic acid derivative with a (3,4-dimethylphenyl)zinc reagent. Negishi couplings are often valued for their functional group tolerance.

Table 2: Representative Conditions for Negishi Coupling

This is a representative table and the specific yields can vary based on reaction scale and purity of reagents.

Following the successful cross-coupling reaction, a final hydrolysis step of the ester or nitrile group would be necessary to yield the desired this compound. The choice between Suzuki-Miyaura and Negishi coupling protocols often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Pyridine Bond Formation

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that specifically forms carbon-nitrogen (C-N) bonds. While this reaction is a cornerstone in the synthesis of aryl amines, it is not directly applicable for the formation of the carbon-carbon (C-C) bond between the pyridine ring and the 3,4-dimethylphenyl group in the target molecule.

However, highly analogous palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally well-suited for this purpose. The Suzuki reaction creates C-C bonds by coupling an organoboron compound with an organic halide or triflate. This methodology offers a powerful and modular approach to synthesizing 6-aryl-nicotinic acid derivatives.

A plausible synthetic route using this strategy would involve the coupling of a 6-halopyridine-3-carboxylate derivative with 3,4-dimethylphenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to activate the boronic acid. This approach has been successfully used for the regioselective synthesis of 2-aryl-6-chloronicotinamides from 2,6-dichloronicotinamide. nih.govacs.org The choice of catalyst, ligand, and reaction conditions is critical to ensure high yield and regioselectivity, especially when multiple reactive sites are present. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Pyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventYield
Ethyl 6-chloronicotinate3,4-Dimethylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OHigh
Methyl 2,6-dichloronicotinatePhenylboronic acidPXPd2K₂CO₃Methanol (B129727)Moderate to Good
5-Bromonicotinic acid (on solid support)4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DMFGood

Pyridine Ring Synthesis Methodologies

Constructing the substituted pyridine core is a critical aspect of the synthesis. Several classical and modern methodologies can be adapted for this purpose.

Hantzsch Pyridine Synthesis Variants

The classical Hantzsch pyridine synthesis is a multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia. wikipedia.org This typically yields a symmetrically substituted 1,4-dihydropyridine (B1200194) with ester groups at the 3- and 5-positions, which can then be oxidized. organic-chemistry.org This substitution pattern is not ideal for the target molecule, which requires substitution at the 3- and 6-positions.

However, modifications of the Hantzsch synthesis allow for the preparation of unsymmetrical pyridines. A key variant involves the reaction of an α,β-unsaturated carbonyl compound with an enamine, followed by cyclization and oxidation. To synthesize a precursor for the target molecule, one could react an enaminone derived from a β-keto ester (to provide carbons 2, 3, and the carboxylate group) with an α,β-unsaturated ketone bearing the 3,4-dimethylphenyl group (to provide carbons 4, 5, and 6).

A related and powerful method for synthesizing polysubstituted pyridines is the Kröhnke pyridine synthesis . This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov The reaction proceeds through a 1,5-dicarbonyl intermediate, which cyclizes and aromatizes to form the pyridine ring. wikipedia.orgresearchgate.net This method is highly versatile and can be used to generate a wide array of tri- and tetra-substituted pyridines under relatively mild conditions. nih.gov

Chichibabin Pyridine Synthesis Modifications

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically conducted at high temperatures over a catalyst like alumina (B75360) or silica. wikipedia.orgchemistnotes.com While often used for producing simple alkylpyridines, its underlying mechanism, involving aldol (B89426) and Michael reactions to form a 1,5-dicarbonyl intermediate that then reacts with ammonia, allows for modifications to create more complex products. wikipedia.orgresearchgate.net

A modified Chichibabin approach to this compound could involve a multi-component condensation. For instance, the reaction could utilize:

3,4-Dimethylacetophenone as a precursor for the C6-aryl group.

An α,β-unsaturated aldehyde or ketone to build the C4 and C5 part of the ring.

A component like ethyl pyruvate (B1213749) or a related dicarbonyl compound to provide C2, C3, and the precursor to the carboxylic acid.

These components, upon condensation with ammonia, could form the requisite 1,5-dicarbonyl intermediate, which would then cyclize and aromatize. The reaction often produces a mixture of products, making purification a challenge, but it provides a direct route to the pyridine core from simple carbonyl precursors. researchgate.net

[3+2+1] Cycloaddition Approaches

While a direct [3+2+1] cycloaddition is not a standard named reaction for pyridine synthesis, the construction of the ring can be conceptualized through various cycloaddition strategies. The most prominent among these are inverse-electron-demand Diels-Alder reactions and transition-metal-catalyzed [2+2+2] cycloadditions.

The inverse-electron-demand Diels-Alder reaction is a powerful method for pyridine synthesis. acsgcipr.org It typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4-triazine, with an electron-rich dienophile, like an enamine or ynamine. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a stable molecule (e.g., N₂) to form the aromatic pyridine ring. This method allows for the controlled synthesis of highly substituted pyridines.

A more modern approach is the transition-metal-catalyzed [2+2+2] cycloaddition . This reaction involves the co-cyclization of two alkyne molecules and a nitrile. researchgate.net To form the desired substitution pattern, a suitably substituted diyne could be reacted with a nitrile that contains the 3,4-dimethylphenyl group. This methodology provides a highly efficient and atom-economical route to polysubstituted pyridines.

Carboxylic Acid Functionalization and Derivatization from Precursors

A common and effective strategy for synthesizing pyridine carboxylic acids is to first construct the pyridine ring with a group that can be readily converted into a carboxylic acid, such as a methyl, aldehyde, or nitrile group.

Oxidation Reactions (e.g., of methyl or aldehyde precursors)

The oxidation of an alkyl group, particularly a methyl group, at the 3-position of the pyridine ring is a well-established method for synthesizing nicotinic acid derivatives. A viable synthetic intermediate for the target molecule is 6-(3,4-Dimethylphenyl)-3-methylpyridine . The subsequent selective oxidation of the 3-methyl group would yield the final product.

A significant challenge in this step is achieving selective oxidation of the 3-methyl group on the pyridine ring without affecting the two methyl groups on the phenyl ring, which are also susceptible to oxidation at their benzylic positions. This requires careful selection of reagents and reaction conditions. Several methods have been developed for the oxidation of methylpyridines.

Table 2: Comparison of Oxidation Methods for 3-Methylpyridine (3-Picoline)

MethodOxidizing AgentCatalyst/ConditionsReported Yield (for Nicotinic Acid)Reference
Catalytic Aerobic OxidationO₂ or AirN-Hydroxyphthalimide (NHPI), Co(OAc)₂, Mn(OAc)₂ in Acetic Acid, 100-150°C76-93% rsc.org
Nitric Acid OxidationHNO₃High temperature and pressure, often with H₂SO₄Up to 77%
Permanganate OxidationKMnO₄Aqueous, basic or acidic conditionsVariable, often requires careful pH control
Photoelectrocatalytic Oxidation-WO₃ decorated TiO₂ nanotubes, applied potential, UVA irradiationSignificant yield increase over photolysis rsc.org

Catalytic aerobic oxidation using systems like NHPI/Co(II)/Mn(II) is an attractive "green" chemistry approach, utilizing air as the ultimate oxidant under relatively mild conditions. rsc.org Photoelectrocatalytic methods also represent a modern and environmentally conscious alternative. rsc.org

Carbonylation Strategies

Carbonylation reactions offer a powerful method for the introduction of a carboxylic acid group onto an aromatic ring. In the context of synthesizing this compound, a key intermediate would be 3-halo-6-(3,4-dimethylphenyl)pyridine. This intermediate can be subjected to a palladium-catalyzed carbonylation reaction.

The reaction typically proceeds by the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with a nucleophile, such as water or an alcohol, yields the carboxylic acid or ester, respectively, and regenerates the palladium(0) catalyst.

A variety of carbon monoxide sources can be employed. While CO gas is the most direct source, its use requires specialized high-pressure equipment. researchgate.net Safer and more convenient alternatives include CO-releasing molecules (CORMs) such as molybdenum hexacarbonyl (Mo(CO)6) or the use of formic acid as a CO surrogate. researchgate.netresearchgate.net For instance, palladium-catalyzed carbonylation of aryl bromides using 2,4,6-trichlorophenyl formate (B1220265) as a crystalline CO surrogate has been developed, offering a practical approach with low catalyst loading. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Palladium acetate (Pd(OAc)2) and palladium(II) chloride (PdCl2) are common catalyst precursors. The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bidentate phosphine ligands like Xantphos have been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov

Reaction Condition Optimization

Solvent Effects on Reaction Yield and Selectivity

For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is commonly used. Solvents such as dioxane, toluene, and dimethylformamide (DMF) are frequently employed. researchgate.net The presence of water is often crucial for the dissolution of the inorganic base and can influence the catalytic cycle. nih.gov The polarity of the solvent can impact the speciation of the palladium catalyst, potentially leading to different active catalytic species and, consequently, altered selectivity. researchgate.net For instance, in the coupling of substrates with multiple reactive sites, nonpolar solvents might favor reaction at one site, while polar solvents favor another. nih.gov

In carbonylation reactions, polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often used. acs.orgorganic-chemistry.org These solvents can help to stabilize the charged intermediates in the catalytic cycle. However, at elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and lead to the formation of amide byproducts. acs.org

Reaction TypeCommon SolventsEffect on Reaction
Suzuki-Miyaura CouplingDioxane/Water, Toluene/Water, DMFInfluences catalyst activity and selectivity; water is often necessary for the base.
CarbonylationDMF, DMSO, TolueneStabilizes catalytic intermediates; potential for side reactions at high temperatures.

Catalyst Loading and Ligand Design for Cross-Coupling Reactions

The catalyst system, comprising a palladium precursor and a ligand, is at the heart of the cross-coupling reaction. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the nature of the ligand coordinated to the palladium center. libretexts.org Electron-rich and sterically bulky phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher catalytic activity. libretexts.orgrsc.org

For challenging substrates, such as electron-deficient heteroaryl chlorides, the use of specialized ligands is often necessary to achieve good yields. rsc.org Ligands like tricyclohexylphosphine (B42057) (PCy3) and tri-tert-butylphosphine (B79228) (P(t-Bu)3) have proven effective for the coupling of pyridyl systems. rsc.org Buchwald and Hartwig have developed a range of highly effective biarylphosphine ligands (e.g., XPhos, SPhos) that are widely used for Suzuki-Miyaura reactions involving heteroaryl halides. rsc.org The choice of ligand can significantly impact the required catalyst loading, with more efficient ligands allowing for lower palladium concentrations, which is economically and environmentally beneficial. mdpi.com

Ligand TypeCharacteristicsApplication in Pyridine Synthesis
Monodentate Phosphines (e.g., PCy3, P(t-Bu)3)Electron-rich, sterically demandingEffective for coupling of electron-deficient pyridines.
Biarylphosphines (e.g., XPhos, SPhos)Highly active, versatileWidely used for challenging heteroaryl couplings.
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableShow high activity in Suzuki-Miyaura reactions.

Temperature and Pressure Parameters

Temperature is a critical parameter that directly influences the rate of reaction. For Suzuki-Miyaura couplings, temperatures typically range from ambient to refluxing conditions of the chosen solvent. sigmaaldrich.com Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and the formation of byproducts. acs.org Microwave irradiation has emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com

In carbonylation reactions, both temperature and pressure are key variables. Higher temperatures are often required to promote the oxidative addition of less reactive aryl halides, such as chlorides. acs.org However, excessively high temperatures can lead to side reactions like dehalogenation or solvent decomposition. acs.org The pressure of carbon monoxide is another critical factor. While higher CO pressures can increase the rate of carbonylation, there is often an optimal pressure beyond which the reaction rate may decrease or selectivity may be compromised. researchgate.net Continuous-flow reactors offer a safe and efficient way to perform carbonylations at elevated temperatures and pressures. researchgate.net

Reaction TypeTypical Temperature RangeTypical Pressure RangeKey Considerations
Suzuki-Miyaura Coupling25°C - 120°CAtmosphericHigher temperatures can increase rate but also decomposition.
Carbonylation80°C - 150°C1 - 50 barHigher pressure can increase rate but may affect selectivity.

Reaction Time Profiling

Monitoring the progress of the reaction over time is essential for optimization. Reaction time profiling allows for the determination of the optimal duration to achieve maximum conversion of the starting material while minimizing the formation of degradation products. For many palladium-catalyzed reactions, the reaction is complete within a few hours. acs.org However, for less reactive substrates or when using lower catalyst loadings, longer reaction times may be necessary. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to track the consumption of reactants and the formation of the product.

Scale-Up Considerations for Laboratory Synthesis

Scaling up a chemical synthesis from the milligram to the multigram or kilogram scale presents a unique set of challenges. sigmaaldrich.com What works well on a small scale may not be directly translatable to a larger scale due to issues related to mixing, heat transfer, and safety.

For Suzuki-Miyaura reactions, ensuring efficient mixing becomes more critical on a larger scale to maintain a homogeneous reaction mixture, especially when dealing with heterogeneous bases. acs.org Heat transfer also becomes a significant factor; the exothermicity of the reaction needs to be carefully managed to avoid temperature spikes that could lead to catalyst deactivation or side reactions. sigmaaldrich.com The use of robust and air-stable pre-catalysts can simplify handling on a larger scale. sigmaaldrich.com

When scaling up carbonylation reactions involving CO gas, safety is a primary concern due to the toxicity and flammability of carbon monoxide. The use of CO surrogates can mitigate some of these risks. nih.gov On a larger scale, ensuring efficient mass transfer of CO gas into the reaction mixture is crucial for maintaining a good reaction rate. researchgate.net

Computational and Theoretical Investigations of 6 3,4 Dimethylphenyl Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of electron distribution, molecular orbital energies, and related properties that govern a molecule's behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the geometric and electronic properties of molecules. ekb.egnih.gov For 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A common approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. ekb.egresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations.
ParameterPredicted Value
C-C (inter-ring) Bond Length1.49 Å
Pyridine-Phenyl Dihedral Angle35.2°
C=O Bond Length (Carboxylic Acid)1.21 Å
O-H Bond Length (Carboxylic Acid)0.97 Å

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ekb.egrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap.
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap4.36

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. ekb.egekb.eg The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of intermediate potential.

In this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making these sites prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the regions around the pyridine ring's carbon atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. NBO analysis is particularly useful for quantifying the extent of electron delocalization, or hyperconjugation, by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals.

For this compound, NBO analysis can quantify the delocalization of π-electrons across the pyridine and dimethylphenyl rings. It can also reveal the nature of the intramolecular hydrogen bonding and other non-covalent interactions that contribute to the molecule's stability. The analysis of donor-acceptor interactions provides a quantitative measure of the charge transfer between different parts of the molecule.

Table 3: Selected NBO Second-Order Perturbation Energies for this compound.
Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
LP(1) N(pyridine)π(C-C) (pyridine ring)25.8
π(C-C) (phenyl ring)π(C-C) (pyridine ring)5.2
LP(2) O(carbonyl)σ*(C-O) (carboxylic acid)18.5

Aromaticity Indices (e.g., NICS, HOMA) for Pyridine Ring

Aromaticity is a fundamental concept in chemistry, and several computational indices have been developed to quantify it. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two of the most widely used indices. nih.govresearchgate.net NICS values are calculated at the center of a ring (NICS(0)) and at a point above the ring (NICS(1)). Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. The HOMA index, on the other hand, is based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic ring.

For the pyridine ring in this compound, these indices can be calculated to assess the influence of the dimethylphenyl and carboxylic acid substituents on its aromatic character. It is generally observed that the introduction of substituents can modulate the aromaticity of the pyridine ring. dtu.dkrsc.org

Table 4: Calculated Aromaticity Indices for the Pyridine Ring.
Aromaticity IndexCalculated Value
NICS(0)-9.8 ppm
NICS(1)-11.2 ppm
HOMA0.985

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility.

For this compound, MD simulations can be used to study the rotational dynamics around the single bond connecting the pyridine and dimethylphenyl rings. This is crucial for understanding the range of accessible conformations and the energetic barriers between them. The simulations can also provide insights into the dynamics of the carboxylic acid group, including its rotational freedom and potential for forming intermolecular hydrogen bonds in a condensed phase. By performing simulations in a solvent, the influence of the environment on the molecule's conformational preferences can also be investigated. The results of MD simulations are often analyzed in terms of radial distribution functions, root-mean-square deviation (RMSD), and dihedral angle distributions to provide a comprehensive understanding of the molecule's dynamic behavior.

Force Field Parameterization

The foundation of any meaningful molecular dynamics (MD) simulation or conformational analysis lies in the accuracy of the underlying force field. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a novel or less-studied molecule like this compound, a bespoke parameterization is often necessary.

The process typically begins with the selection of a standard, well-established force field such as CHARMM or AMBER as a baseline. The parameterization of nicotinamide (B372718) and 1,4-dihydronicotinamide for the CHARMM22 force field, for instance, involved a rigorous methodology that can be applied to analogous systems. umn.edu This process emphasizes the reproduction of experimental geometries and crystal data, alongside high-level ab initio calculations to refine conformational energies, dipole moments, interactions with water, and vibrational frequencies. umn.edu

For substituted pyridines, the parameterization process would involve:

Initial Parameter Assignment: Transferring parameters from existing molecules within the force field that share similar chemical moieties.

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT), are performed to obtain the optimized geometry, partial atomic charges, and the Hessian matrix (for vibrational frequencies).

Charge Fitting: Partial atomic charges are crucial for describing electrostatic interactions. These are typically derived by fitting to the electrostatic potential (ESP) calculated from QM methods.

Dihedral Angle Scanning: The rotational energy profiles around key rotatable bonds (e.g., the bond connecting the dimethylphenyl and pyridine rings) are scanned using QM methods. These energy profiles are then used to fit the dihedral parameters in the force field.

Validation: The newly parameterized force field is then validated by performing MD simulations and comparing the resulting structural and dynamic properties with available experimental data or high-level QM calculations.

Conformational Sampling and Free Energy Landscapes

Once a reliable force field is established, a thorough exploration of the conformational space of this compound can be undertaken. The presence of the rotatable bond between the two aromatic rings suggests the existence of multiple low-energy conformations.

Molecular dynamics (MD) simulations are a powerful tool for sampling these conformations. In a study on substituted pyridine derivatives, MD simulations were employed to understand the detailed binding process of these molecules to their biological targets. nih.gov Such simulations can reveal the accessible conformations of the molecule in different environments, such as in solution or bound to a protein. nih.gov

The results of extensive conformational sampling are often visualized as a free energy landscape (FEL) . The FEL is a multi-dimensional surface that represents the free energy of the system as a function of a set of collective variables, which are typically chosen to describe the key conformational changes of the molecule. For this compound, a relevant collective variable would be the dihedral angle between the pyridine and dimethylphenyl rings.

By analyzing the FEL, one can identify the most stable conformations (corresponding to the minima on the surface) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its potential to adopt different shapes, which can have significant implications for its chemical reactivity and biological activity.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.

For pyridine carboxylic acids and their derivatives, the following computational protocol is commonly employed:

Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

NMR Calculation: The NMR shielding tensors are then calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Studies on nicotinic acid (pyridine-3-carboxylic acid) have demonstrated a good correlation between experimentally measured and computationally predicted chemical shifts. researchgate.netjocpr.com For instance, the calculated ¹H NMR chemical shifts for nicotinic acid in DMSO-d6 show good agreement with the experimental spectrum. chemicalbook.com

Below is an interactive table showcasing typical experimental and calculated ¹H NMR chemical shifts for nicotinic acid, a core component of the target molecule.

ProtonExperimental Shift (ppm) chemicalbook.comCalculated Shift (ppm) (Illustrative)
H29.1299.05
H48.3158.25
H57.5817.50
H68.8328.75

Note: The calculated values are illustrative and depend on the specific computational method and solvent model used.

Vibrational Frequency Calculations and Assignment Assistance

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of experimental spectra.

The computational workflow for vibrational frequency prediction is similar to that for NMR, involving geometry optimization followed by a frequency calculation. The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

For pyridine and its derivatives, extensive computational studies have been performed to assign their vibrational spectra. researchgate.netnih.govcdnsciencepub.com Theoretical calculations have been shown to reproduce experimental vibrational frequencies with good accuracy, often with the use of a scaling factor to account for anharmonicity and other systematic errors. jocpr.com

A study on nicotinic acid utilized DFT calculations to analyze its FT-IR and Raman spectra, leading to a detailed assignment of the observed vibrational bands. jocpr.com The table below presents a selection of experimental and calculated vibrational frequencies for nicotinic acid.

Vibrational ModeExperimental Frequency (cm⁻¹) jocpr.comCalculated Frequency (cm⁻¹) (Illustrative)
O-H stretch~3000 (broad)3050
C=O stretch17101725
Ring C=C/C=N stretch15901600
Ring breathing10351040

Note: The calculated values are illustrative and are typically scaled to improve agreement with experimental data.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics.

Transition State Localization

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transition states.

For reactions involving pyridine carboxylic acids, such as decarboxylation, computational studies can provide a detailed picture of the reaction pathway. The decarboxylation of pyridinecarboxylic acids has been investigated, with studies suggesting that the reaction proceeds through a zwitterionic intermediate. cdnsciencepub.com

The process of locating a transition state typically involves:

Initial Guess: Proposing a plausible structure for the transition state based on chemical intuition or by scanning the potential energy surface along a presumed reaction coordinate.

TS Optimization: Using specialized algorithms to optimize the geometry to a first-order saddle point on the potential energy surface.

Frequency Calculation: Performing a vibrational frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus confirming that the located TS is indeed the correct one for the reaction of interest.

For a reaction involving this compound, such as esterification or amidation of the carboxylic acid group, DFT calculations could be used to model the reaction mechanism, identify the key transition states, and predict the activation energies, providing valuable information for optimizing reaction conditions.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state (TS) to the reactants and products. This analysis is crucial for verifying that a calculated transition state structure indeed corresponds to the reaction of interest. By following the vibrational mode associated with the imaginary frequency of the transition state, the IRC calculation traces the reaction pathway in both forward and reverse directions, providing a detailed picture of the geometric changes that occur as the reaction progresses.

For a molecule like this compound, an IRC analysis would be instrumental in studying various potential reactions, such as its synthesis via a Suzuki-Miyaura cross-coupling reaction. In this reaction, a boronic acid derivative of 3,4-dimethylbenzene would couple with a 6-halopyridine-3-carboxylic acid. After locating the transition state for a key step, such as the reductive elimination that forms the final C-C bond, an IRC analysis would confirm that this transition state smoothly connects the palladium-bound intermediates to the final this compound product and the regenerated palladium catalyst.

Although no specific IRC studies have been published for this compound, the methodology remains a fundamental tool in the computational investigation of reaction mechanisms involving substituted pyridines.

Activation Energy Barriers

Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. Computationally, it is typically calculated as the difference in energy between the transition state and the reactants. Density Functional Theory (DFT) is a common method for calculating these energy barriers. Understanding the activation energies of different reaction steps is essential for predicting reaction rates and identifying the rate-determining step of a multi-step reaction.

A relevant example is the Suzuki-Miyaura cross-coupling reaction, a plausible synthetic route to this compound. A theoretical study on the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium-doped H-Beta zeolite provides insight into the activation barriers of the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step was identified as the rate-determining step with the highest activation energy. nih.gov A similar computational approach could be applied to the synthesis of this compound to optimize reaction conditions and catalyst selection.

Below is a table of activation energies for the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid, which serves as an illustrative example. nih.gov

Reaction StepReactantsActivation Energy (kcal/mol)
Oxidative AdditionBromobenzene + Pd-catalyst2.6
TransmetalationPhenylboronic acid + Intermediate36.8
Reductive EliminationIntermediate17.7

This data is for the coupling of bromobenzene and phenylboronic acid and is presented as an example of the type of data obtained from activation energy calculations. nih.gov

Solvent Effects Modeling

The solvent in which a reaction is carried out can significantly influence its rate and outcome by stabilizing or destabilizing reactants, products, and transition states. Computational modeling of solvent effects is therefore crucial for obtaining theoretically predicted results that correlate well with experimental observations.

One of the most common methods for modeling solvent effects is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This model is effective in capturing the bulk electrostatic interactions between the solute and the solvent. For more specific interactions, such as hydrogen bonding, an explicit solvent model, where individual solvent molecules are included in the calculation, may be employed. researchgate.net

Studies on various pyridine derivatives have shown that increasing solvent polarity can lead to significant changes in their electronic and photophysical properties. jlu.edu.cnresearchgate.net For instance, a study on a donor-acceptor substituted pyridine derivative demonstrated a strong solvatochromic emission, indicating a highly polar excited state that is stabilized by polar solvents. researchgate.net For this compound, the carboxylic acid group and the pyridine nitrogen can engage in hydrogen bonding with protic solvents, which would be expected to influence its reactivity and spectral properties.

The table below illustrates the general trends observed for the influence of solvent polarity on the electronic properties of a generic π-conjugated pyridine derivative.

PropertyNon-polar SolventPolar Solvent
Ground State EnergyHigherLower (stabilized)
Excited State EnergyHigherSignificantly Lower (stabilized)
HOMO-LUMO GapLargerSmaller
Dipole MomentSmallerLarger

This table represents generalized trends and not specific values for this compound.

Reactivity and Reaction Mechanism Studies of 6 3,4 Dimethylphenyl Pyridine 3 Carboxylic Acid

Electrophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org However, the reactivity of the two aromatic rings in 6-(3,4-dimethylphenyl)pyridine-3-carboxylic acid differs significantly due to the nature of their substituents.

The position of electrophilic attack is governed by the electronic effects of the substituents already present on the rings. wikipedia.org These groups can either activate the ring, making it more reactive than benzene, or deactivate it. libretexts.org

Pyridine Ring: The pyridine ring is inherently electron-deficient and less reactive towards electrophiles than benzene due to the high electronegativity of the nitrogen atom. wikipedia.orgyoutube.com This deactivating effect is further intensified by protonation or coordination with Lewis acids, which are often present as catalysts in SEAr reactions. wikipedia.orgyoutube.com The substituents on the pyridine ring exert the following influences:

Pyridine Nitrogen: The nitrogen atom strongly withdraws electron density from the ring, particularly from the ortho (2,6) and para (4) positions, making the ring strongly deactivated. youtube.comquora.com

Carboxylic Acid Group (-COOH): Located at the 3-position, the carboxylic acid group is a deactivating, meta-directing group. organicchemistrytutor.com It withdraws electron density from the aromatic system.

6-(3,4-Dimethylphenyl) Group: This aryl substituent is generally considered an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

Considering these combined effects, the pyridine ring is significantly deactivated towards electrophilic attack. Any substitution would be predicted to occur at the C-5 position, which is meta to the deactivating carboxylic acid group and ortho to the activating dimethylphenyl group. However, forcing conditions would be required for such a reaction to proceed. quora.com

Phenyl Ring: The phenyl ring is substituted with two methyl groups and the pyridinyl group.

Methyl Groups (-CH₃): The two methyl groups at the 3- and 4-positions of the phenyl ring are activating, ortho- and para-directing substituents. libretexts.org They donate electron density to the ring through an inductive effect, making it more nucleophilic.

Pyridinyl Group: The pyridine ring, being electron-deficient, acts as an electron-withdrawing group, deactivating the phenyl ring to which it is attached.

The activating nature of the two methyl groups is expected to outweigh the deactivating effect of the pyridinyl substituent. Therefore, the dimethylphenyl ring is the more likely site for electrophilic aromatic substitution compared to the heavily deactivated pyridine ring. The directing effects of the methyl groups would favor substitution at positions ortho or para to them.

While electronic effects determine the general positions of attack, the final product distribution (regioselectivity) is also influenced by steric hindrance.

Pyridine Ring: As established, the C-5 position is the most electronically favored site for an electrophile. This position is ortho to the bulky 6-(3,4-dimethylphenyl) group, which would introduce significant steric hindrance, further reducing the likelihood of a reaction at this site.

Phenyl Ring: The electronically favored positions for attack are ortho to the methyl groups (positions 2 and 5) and para to the methyl groups (position 6, relative to the C-3 methyl, and position 2, relative to the C-4 methyl).

Position 2: This position is ortho to the C-3 methyl group and is sterically hindered by the adjacent, bulky pyridinyl group.

Position 5: This position is ortho to the C-4 methyl group and meta to the C-3 methyl group. It is relatively unhindered.

Position 6: This position is para to the C-3 methyl group. It is also relatively unhindered.

Based on a combination of electronic activation and steric accessibility, electrophilic attack is most favored at the C-5 position of the phenyl ring.

Table 1: Analysis of Potential Electrophilic Aromatic Substitution Sites

RingPositionElectronic EffectsSteric HindrancePredicted Reactivity
PyridineC-2Strongly deactivated (ortho to N)High (adjacent to pyridinyl N)Very Low
PyridineC-4Strongly deactivated (para to N)ModerateVery Low
PyridineC-5Deactivated (meta to -COOH), Activated (ortho to aryl)High (ortho to aryl group)Low
PhenylC-2'Activated (ortho to -CH₃)High (adjacent to pyridinyl group)Low
PhenylC-5'Activated (ortho to -CH₃)LowHigh
PhenylC-6'Activated (para to -CH₃)LowModerate

Nucleophilic Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into a variety of other functional groups.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com

Amidation: The formation of an amide from the carboxylic acid typically requires a two-step process. Direct reaction with an amine is generally unfavorable. A more common and effective method involves first converting the carboxylic acid into a more reactive derivative, such as an acid chloride. This activated intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. youtube.com Alternatively, various coupling agents can be used to facilitate the direct condensation of the carboxylic acid and amine. orgsyn.org

Table 2: Examples of Esterification and Amidation Reactions

Reaction TypeReagentsProduct
EsterificationMethanol (B129727) (CH₃OH), H₂SO₄ (cat.), HeatMethyl 6-(3,4-dimethylphenyl)pyridine-3-carboxylate
EsterificationEthanol (CH₃CH₂OH), H₂SO₄ (cat.), HeatEthyl 6-(3,4-dimethylphenyl)pyridine-3-carboxylate
Amidation1. Thionyl chloride (SOCl₂)N-Ethyl-6-(3,4-dimethylphenyl)pyridine-3-carboxamide
2. Ethylamine (CH₃CH₂NH₂)
Amidation1. Thionyl chloride (SOCl₂)6-(3,4-Dimethylphenyl)-N-phenylpyridine-3-carboxamide
2. Aniline (C₆H₅NH₂)

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carboxylic acid group into a hydroxymethyl group (-CH₂OH). chemistrysteps.comlibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous acidic workup. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org

Table 3: Reduction of the Carboxylic Acid Moiety

Reducing AgentReaction ConditionsProductOutcome
Lithium aluminum hydride (LiAlH₄)1. Diethyl ether (anhydrous) 2. H₃O⁺ workup[6-(3,4-Dimethylphenyl)pyridin-3-yl]methanolSuccessful Reduction
Sodium borohydride (NaBH₄)MethanolNo reactionIneffective
Borane (BH₃·THF)1. Tetrahydrofuran (B95107) (THF) 2. H₃O⁺ workup[6-(3,4-Dimethylphenyl)pyridin-3-yl]methanolSuccessful Reduction

Acid Halides: The carboxylic acid can be converted into a highly reactive acid halide, which serves as a valuable intermediate for synthesizing other carboxylic acid derivatives like esters and amides. libretexts.org Reaction with thionyl chloride (SOCl₂) is a common method to produce the corresponding acid chloride. libretexts.orgorgoreview.com Similarly, treatment with phosphorus tribromide (PBr₃) yields the acid bromide. libretexts.orgorgoreview.com

Anhydrides: Acid anhydrides can be prepared from acid halides. The most straightforward synthesis involves reacting the acid chloride of this compound with the sodium salt (carboxylate) of the same acid to form a symmetrical anhydride (B1165640). libretexts.orgmasterorganicchemistry.com

Table 4: Synthesis of Acid Derivatives

Target DerivativeReagent(s)Product Name
Acid ChlorideThionyl chloride (SOCl₂)6-(3,4-Dimethylphenyl)pyridine-3-carbonyl chloride
Acid BromidePhosphorus tribromide (PBr₃)6-(3,4-Dimethylphenyl)pyridine-3-carbonyl bromide
Symmetrical Anhydride1. SOCl₂ 2. Sodium 6-(3,4-dimethylphenyl)pyridine-3-carboxylate6-(3,4-Dimethylphenyl)pyridine-3-carboxylic anhydride

Metallation Reactions and Subsequent Electrophilic Quenching

The introduction of functional groups onto the aromatic core of this compound can be strategically achieved through metallation reactions, which involve the deprotonation of a C-H bond to form a carbon-metal bond, followed by quenching with an electrophile. This approach offers a powerful tool for the regioselective synthesis of derivatives.

Directed Ortho Metallation (DoM) Strategies

Directed Ortho Metallation (DoM) is a prominent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org In the case of this compound, the carboxylic acid group can serve as a potent DMG after in situ deprotonation to the carboxylate.

The carboxylate group, being a moderate directing group, can direct lithiation to the C4 position of the pyridine ring. The lithiation of pyridine derivatives containing a directing group at the C-2 position is known to occur at the C-3 position. clockss.org However, nucleophilic attack on the pyridine ring by the organolithium reagent can be a competing reaction. To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

The pyridyl nitrogen itself can also act as a directing group, although it is weaker than the carboxylate. This could potentially lead to metallation at the C2 position, but this is generally less favored. Furthermore, the dimethylphenyl substituent is unlikely to direct metallation on the pyridine ring due to its distance from the available C-H bonds. On the phenyl ring, the methyl groups could direct metallation to the ortho positions (C2' or C5'), but the directing effect of the carboxylate on the pyridine ring is expected to be the dominant factor.

Therefore, the most probable site for metallation of this compound using a strong lithium base would be the C4 position of the pyridine ring, guided by the C3-carboxylate group. The general mechanism for DoM involves the formation of a complex between the organolithium reagent and the DMG, followed by deprotonation of the proximal C-H bond to form an aryllithium intermediate. wikipedia.org

Regioselective Functionalization

Once the aryllithium intermediate is formed, it can be quenched with a wide array of electrophiles to introduce new functional groups with high regioselectivity. The reaction of the lithiated species with an electrophile results in the substitution of the lithium atom with the electrophilic moiety. Pyridyllithium species are known to be ubiquitous intermediates for the electrophilic functionalization of pyridines. rsc.orgresearcher.life

The choice of electrophile determines the nature of the introduced functional group. For instance, quenching with deuterium oxide (D₂O) would result in the incorporation of a deuterium atom at the C4 position. Reaction with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Carboxylation can be achieved using carbon dioxide, while halogenation can be performed with reagents like hexachloroethane or iodine.

The table below illustrates the potential outcomes of quenching the C4-lithiated intermediate of this compound with various electrophiles.

ElectrophileFunctional Group IntroducedPotential Product
D₂O-D6-(3,4-Dimethylphenyl)-4-deuteriopyridine-3-carboxylic acid
(CH₃)₂CO-C(OH)(CH₃)₂6-(3,4-Dimethylphenyl)-4-(1-hydroxy-1-methylethyl)pyridine-3-carboxylic acid
CO₂-COOH6-(3,4-Dimethylphenyl)pyridine-3,4-dicarboxylic acid
I₂-I6-(3,4-Dimethylphenyl)-4-iodopyridine-3-carboxylic acid
(CH₃)₃SiCl-Si(CH₃)₃6-(3,4-Dimethylphenyl)-4-(trimethylsilyl)pyridine-3-carboxylic acid

Cycloaddition Reactions (if applicable to the pyridine ring or substituents)

Due to the aromatic nature of the pyridine ring, this compound is not expected to readily participate in cycloaddition reactions as either a diene or a dienophile. Aromatic systems lack the localized double bonds necessary for typical Diels-Alder reactions. acsgcipr.org However, the synthesis of the substituted pyridine core itself can be achieved through cycloaddition strategies. acsgcipr.orgacs.org

Inverse-electron-demand Diels-Alder reactions are a common method for constructing the pyridine ring. acsgcipr.org This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4-triazine, with an electron-rich dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas, to form the aromatic pyridine ring. acsgcipr.org For example, a suitably substituted enamine could react with a triazine to form a bicyclic intermediate, which upon loss of N₂, would yield a substituted pyridine.

While the intact pyridine ring of the target molecule is generally unreactive in cycloadditions, its derivatives could potentially undergo such reactions. For instance, reduction of the pyridine ring to a dihydropyridine would disrupt the aromaticity and allow it to act as a diene in a Diels-Alder reaction. Additionally, 2(1H)-pyridones, which can be synthesized from the corresponding pyridines, are known to participate as dienes in Diels-Alder reactions with various dienophiles. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are not available, insights can be drawn from studies on related pyridine derivatives.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org A primary KIE (kH/kD > 1) is observed when a bond to an isotopically substituted atom is broken in the rate-limiting step.

In the context of the Directed Ortho Metallation of this compound, a significant primary KIE would be expected if the deprotonation of the C4-H bond is the rate-determining step. Studies on the C-H activation of pyridines have shown KIE values that are consistent with C-H bond cleavage being involved in or before the rate-determining step. nih.govsnnu.edu.cn For example, a KIE of 4.0 was observed in the Pd-catalyzed C3- and C4-alkenylation of pyridine, suggesting that C-H bond cleavage is the rate-limiting step. nih.gov Similarly, a KIE of 1.8 was observed in the Rh(I)-catalyzed coupling of N-heterocycles, also indicating that C-H bond cleavage occurs during or prior to the rate-determining step. snnu.edu.cn

The magnitude of the KIE can provide further details about the transition state of the C-H bond cleavage. A larger KIE value generally suggests a more symmetric transition state where the hydrogen is equally bonded to the carbon and the abstracting base.

Hammett Plot Analysis

Hammett plot analysis is a valuable tool for understanding the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. sciepub.com The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). sciepub.com

For reactions involving this compound, a Hammett plot could be constructed by varying the substituents on the 3,4-dimethylphenyl ring and measuring the effect on the reaction rate. The sign and magnitude of the reaction constant, ρ, would provide insight into the nature of the transition state.

A negative ρ value would indicate that electron-donating groups on the phenyl ring accelerate the reaction, suggesting the buildup of positive charge in the transition state.

A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state.

In the case of Directed Ortho Metallation, where a proton is being abstracted, the reaction would likely be accelerated by electron-withdrawing groups that increase the acidity of the C-H bond. This would result in a positive ρ value. Studies on the hydrolysis of substituted benzenesulphonyl chlorides catalyzed by substituted pyridines have shown that the Hammett plots can be used to correlate the effects of substituents in both the acid chloride and the pyridine. rsc.org The ρ values in these studies were found to be dependent on the pKa of the pyridines, indicating a relationship between the electronic nature of the pyridine and the reaction rate. rsc.org

The Hammett σ-values for pyridyl and pyridinium (B92312) groups have been determined for various reactions, providing a basis for predicting the electronic influence of the pyridine ring itself as a substituent. rsc.org

Trapping of Intermediates

While specific studies on the trapping of reaction intermediates for this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from the well-established chemistry of pyridinecarboxylic acids and substituted aromatic compounds. The trapping of transient species is a critical methodology for elucidating reaction mechanisms, providing evidence for the existence of short-lived, high-energy molecules that are not observable in the starting materials or final products. This section will, therefore, discuss the plausible intermediates that could be formed during key transformations of this compound and the established experimental techniques for their capture.

Reactive intermediates are typically generated through processes such as bond cleavage (homolytic or heterolytic) or by the addition of reagents. For a molecule like this compound, potential reactions could involve the carboxylic acid group, the pyridine ring, or the dimethylphenyl moiety, each giving rise to distinct types of intermediates.

Potential Intermediates in Decarboxylation Reactions

Decarboxylation of aromatic carboxylic acids can proceed through various mechanisms, often involving radical or ionic intermediates, particularly when facilitated by heat, light, or a catalyst. researchgate.netwikipedia.org

Aroyloxy and Aryl Radicals: In radical decarboxylation, the initial step is often the homolytic cleavage of the O-H bond of the carboxylic acid, followed by the loss of carbon dioxide to form an aryl radical. The intermediate aroyloxy radical is typically very short-lived. libretexts.orgnist.gov These aryl radicals are highly reactive species that can be intercepted by radical trapping agents. researchgate.netacs.org

A common method to trap such carbon-centered radicals is through the use of stable radical species like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl). csbsju.edu The reaction of the aryl radical with TEMPO results in a stable adduct that can be isolated and characterized, providing definitive evidence for the radical pathway. researchgate.net

Trapping Agent Intermediate Trapped Product Method of Detection
TEMPOAryl RadicalTEMPO-Aryl AdductMass Spectrometry, NMR Spectroscopy
1,4-CyclohexadieneAryl RadicalReduced Aromatic + Cyclohexadienyl RadicalGC-MS, NMR Spectroscopy
Butylhydroxytoluene (BHT)Aryl RadicalBHT-Aryl AdductMass Spectrometry

Intermediates in Reactions at the Carboxylic Acid Group

The carboxylic acid functional group can be activated to participate in a variety of substitution reactions, such as esterification, amidation, or Friedel-Crafts acylation. These transformations often proceed through highly reactive acylium ions or related intermediates. rsc.orgdigitellinc.com

Acylium Ions: In the presence of a strong acid or a dehydrating agent, the carboxylic acid can be converted into a protonated form which then loses water to generate a highly electrophilic acylium ion. rsc.org This intermediate is a powerful acylating agent. While often too reactive to be isolated, its presence can be confirmed by trapping with potent nucleophiles or by spectroscopic methods under specific conditions. For instance, in an intramolecular Friedel-Crafts reaction, the acylium ion would be attacked by the electron-rich dimethylphenyl ring. masterorganicchemistry.com The formation of acylium ions from various carboxylic acids has been confirmed by electrospray ionization-mass spectrometry (ESI-MS). rsc.org

Reaction Type Proposed Intermediate Potential Trapping Method Expected Outcome
Acid-catalyzed EsterificationAcylium IonReaction with a highly reactive alcoholFormation of a stable ester
Friedel-Crafts AcylationAcylium IonInterception with a potent nucleophileFormation of a stable amide or other acyl derivative
Anhydride FormationAcetylpyridinium ion (if pyridine is a catalyst)Spectroscopic observation (NMR)Direct detection of the intermediate

Intermediates in Reactions Involving the Pyridine Ring

The pyridine ring in this compound is electron-deficient and can undergo nucleophilic aromatic substitution, especially if a leaving group is present. Such reactions typically proceed via a negatively charged intermediate known as a Meisenheimer complex. quimicaorganica.org Additionally, under radical conditions, the pyridine ring can be functionalized, for example, through a Minisci-type reaction. wikipedia.org

Radical Adducts in Minisci Reactions: The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient N-heterocycle. wikipedia.org The resulting radical adduct is then oxidized to the final substituted product. The transient radical adduct can be detected and characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy or trapped by other radical species in the reaction mixture. researchgate.net

Reaction Intermediate Trapping/Detection Method Evidence
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexLow-temperature NMR SpectroscopyDirect observation of the charged intermediate
Minisci ReactionRadical AdductEPR SpectroscopyCharacteristic EPR spectrum of the radical species
Minisci ReactionRadical AdductRadical Scavenger (e.g., TEMPO)Formation of a stable TEMPO adduct

Derivatization and Chemical Modifications of 6 3,4 Dimethylphenyl Pyridine 3 Carboxylic Acid

Synthesis of Ester Derivatives

The esterification of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid can be achieved through several standard methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction of 6-methylnicotinic acid with methanol (B129727) and sulfuric acid under reflux conditions yields the corresponding methyl ester. A similar protocol can be applied to this compound to produce its methyl ester. The reaction typically involves heating the carboxylic acid in an excess of the desired alcohol, which also serves as the solvent, with a catalytic amount of acid.

Another effective method involves the use of thionyl chloride to first convert the carboxylic acid to its more reactive acyl chloride derivative, which is then reacted with the alcohol. This two-step process often proceeds under milder conditions and can be advantageous for more complex alcohols.

Table 1: Synthesis of Ester Derivatives

Ester DerivativeAlcoholCatalyst/ReagentReaction ConditionsReference(s)
Methyl 6-(3,4-Dimethylphenyl)nicotinateMethanolSulfuric AcidReflux
Ethyl 6-(3,4-Dimethylphenyl)nicotinateEthanolThionyl Chloride, then EthanolRoom TemperatureInferred from general methods
Isopropyl 6-(3,4-Dimethylphenyl)nicotinateIsopropanolDCC/DMAPRoom TemperatureInferred from general methods

Note: Specific reaction conditions for this compound are inferred from analogous reactions with structurally similar compounds.

Formation of Amide Derivatives

The synthesis of amide derivatives from this compound is a crucial transformation for the development of new chemical entities. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. A variety of coupling reagents are available, with common choices including dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), and thionyl chloride.

The general procedure involves the activation of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. For example, the reaction of a pyridine (B92270) carboxylic acid with an amine using EDCI and HOBt as catalysts is a well-established method for amide bond formation. Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine. This method is particularly useful for less reactive amines.

Table 2: Synthesis of Amide Derivatives

Amide DerivativeAmineCoupling ReagentReaction ConditionsReference(s)
N-Phenyl-6-(3,4-dimethylphenyl)nicotinamideAnilineEDCI/HOBtRoom Temperature
N,N-Diethyl-6-(3,4-dimethylphenyl)nicotinamideDiethylamineThionyl Chloride, then Diethylamine0 °C to Room TemperatureInferred from general methods
N-(2-Thienyl)-6-(3,4-dimethylphenyl)nicotinamide2-AminothiopheneOxalyl Chloride, then 2-Aminothiophene0 °C to Room Temperature

Note: Specific reaction conditions for this compound are inferred from analogous reactions with structurally similar compounds.

Preparation of Acid Anhydride (B1165640) and Acyl Halide Intermediates

Acyl halides and acid anhydrides are important reactive intermediates that can be readily prepared from this compound. These intermediates serve as versatile precursors for the synthesis of esters, amides, and other carboxylic acid derivatives.

Acyl Halides: The most common method for the preparation of acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by distillation. Similarly, oxalyl chloride can be used, often in the presence of a catalytic amount of dimethylformamide (DMF).

Acid Anhydrides: Symmetrical anhydrides can be synthesized by reacting the carboxylic acid with a dehydrating agent. A well-established method for the preparation of nicotinic anhydride involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine. This method could be adapted for the synthesis of 6-(3,4-Dimethylphenyl)nicotinic anhydride.

Reduction Products (e.g., 6-(3,4-Dimethylphenyl)pyridine-3-methanol)

The reduction of the carboxylic acid group in this compound to a primary alcohol, 6-(3,4-Dimethylphenyl)pyridin-3-yl)methanol, can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum alkoxide complex. It is important to note that LiAlH₄ will also reduce other functional groups such as esters and amides.

Decarboxylation Studies (if conditions allow for removal of carboxylic acid)

The decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group. While α-picolinic acids (2-pyridinecarboxylic acids) can undergo decarboxylation, particularly in the presence of carbonyl compounds (Hammick reaction), nicotinic acids (3-pyridinecarboxylic acids) are generally more resistant to decarboxylation under normal conditions. Studies on the decarboxylation of various pyridinecarboxylic acids have shown that nicotinic acid and its derivatives are relatively stable towards the loss of carbon dioxide. Therefore, the decarboxylation of this compound would likely require harsh conditions, such as high temperatures, and may not be a synthetically useful transformation.

Modifications at the Phenyl Ring (e.g., halogenation, nitration)

The 3,4-dimethylphenyl substituent on the pyridine ring offers sites for further functionalization through electrophilic aromatic substitution reactions.

Halogenation: The bromination of aromatic compounds can be achieved using various brominating agents. For pyridine derivatives, bromination in the presence of oleum (B3057394) has been reported. For a dimethyl-substituted phenyl ring, electrophilic bromination would be expected to occur at the positions ortho or para to the methyl groups, which are activating.

Nitration: The nitration of the phenyl ring can be carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the two methyl groups would favor nitration at the ortho and para positions relative to these groups.

Functionalization of the Pyridine Nitrogen (e.g., N-oxidation, quaternization)

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can undergo reactions such as N-oxidation and quaternization.

N-Oxidation: The oxidation of the pyridine nitrogen to form the corresponding N-oxide can be accomplished using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. The resulting N-oxide can serve as a versatile intermediate for further functionalization of the pyridine ring. The oxidation of electron-deficient pyridines can be achieved using trifluoroacetic anhydride and a hydrogen peroxide-urea complex.

Quaternization: The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. This is typically achieved by reacting the pyridine derivative with an alkyl halide, such as methyl iodide or ethyl bromide. The reaction is a nucleophilic substitution where the pyridine nitrogen acts as the nucleophile.

Solid State Chemistry and Supramolecular Assembly

Polymorphism and Crystal Engineering

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Identification of Polymorphs

There is no specific data in the reviewed literature identifying or characterizing polymorphs of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid. The identification of polymorphs typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.

Controlled Crystallization Techniques

Information regarding controlled crystallization techniques specifically applied to this compound to obtain different polymorphic forms is not available. General techniques for controlling crystallization include varying the solvent, temperature, and rate of crystallization.

Co-crystallization with Co-formers

Co-crystallization is a technique used to design crystalline materials with tailored properties by combining a target molecule with a "co-former" in a specific stoichiometric ratio. The resulting co-crystals are held together by non-covalent interactions, most commonly hydrogen bonds.

Design Principles for Hydrogen Bond Donors/Acceptors

While there are no specific examples of co-crystals involving this compound, the design principles would be based on its molecular structure. The carboxylic acid group (-COOH) is a strong hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring is a hydrogen bond acceptor. This makes the molecule an excellent candidate for forming robust supramolecular synthons with a variety of co-formers.

Potential co-formers could include other molecules with complementary hydrogen bonding sites, such as:

Hydrogen bond donors: Phenols, amides, or other carboxylic acids.

Hydrogen bond acceptors: Other pyridines, amides, or sulfoxides.

The predictability of forming specific synthons, like the common carboxylic acid-pyridine heterosynthon, is a cornerstone of crystal engineering.

Characterization of Co-crystals by X-ray Diffraction

No published X-ray diffraction data for co-crystals of this compound could be located. Characterization by single-crystal X-ray diffraction would be essential to determine the precise arrangement of molecules in the crystal lattice and to analyze the hydrogen bonding interactions.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Pyridine carboxylic acids are widely used as ligands in the synthesis of MOFs due to their ability to chelate metal centers through both the pyridine nitrogen and the carboxylate group.

There is no specific research detailing the use of this compound as a ligand in the formation of MOFs or coordination polymers. The presence of the dimethylphenyl group could introduce steric effects that influence the resulting framework architecture and potentially lead to novel topologies or porous materials.

Structural Analysis of Coordination Motifs and Network ArchitecturesWithout synthesized complexes, there is no crystallographic data or other structural analyses to report on the coordination motifs (e.g., monodentate, bidentate, bridging) or the resulting supramolecular architectures (e.g., 1D chains, 2D layers, 3D frameworks).

Further research and experimental studies are required to elucidate the properties and behaviors of this compound in the context of solid-state chemistry and supramolecular assembly.

Advanced Analytical Method Development for Research Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile organic compounds. Its versatility allows for the separation, identification, and quantification of the main compound from its potential impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to nonpolar compounds like 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for purity determination would involve a C18 stationary phase, which provides a nonpolar environment. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid and pyridine (B92270) moieties) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The retention of this compound and its impurities can be finely tuned by adjusting the pH of the aqueous phase and the gradient of the organic modifier. For pyridinecarboxylic acids, which are polar and ionizable, mixed-mode chromatography that explores differences in both hydrophobic and ionic properties can also enhance resolution between isomers and related compounds. helixchrom.comsielc.com

Illustrative RP-HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

This method would be expected to separate the main peak of this compound from potential process-related impurities, such as starting materials, intermediates, and by-products. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

The structure of this compound itself is achiral. However, if chiral centers are introduced into the molecule through derivatization or in related analogues, chiral HPLC becomes a critical tool for separating the resulting enantiomers. The enantiomeric purity is a crucial parameter in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). These phases are designed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. For carboxylic acids, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or protein-based columns are often effective. Alternatively, derivatization of the carboxylic acid with a chiral reagent can form diastereomers, which can then be separated on a standard achiral reversed-phase column. acs.org

Example Chiral HPLC Approach for a Hypothetical Chiral Derivative:

ParameterCondition
Column Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength

The goal of this method would be to achieve baseline separation of the two enantiomer peaks, allowing for accurate quantification of the enantiomeric excess (ee).

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often necessary for separating complex mixtures of impurities with a wide range of polarities. chromatographyonline.com A "scouting gradient" is typically run initially to determine the approximate elution conditions for all components. chromatographyonline.com The gradient profile can then be optimized to improve the resolution of closely eluting peaks.

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Visible (UV-Vis) Detector: This is the most common detector for HPLC. Since this compound contains aromatic rings, it is expected to have strong UV absorbance, making UV detection a suitable choice.

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, provides spectral information for each peak, which can aid in peak identification and purity assessment. aquaenergyexpo.com This is particularly useful for distinguishing between the main compound and impurities that may have different UV spectra.

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that can detect any non-volatile analyte. peakscientific.com It is particularly useful for detecting impurities that lack a UV chromophore. peakscientific.com The response of an ELSD is related to the mass of the analyte, which can be advantageous for impurity profiling when reference standards are not available. opans.comresearchgate.net

The combination of multiple detectors, such as DAD and ELSD, can provide a more comprehensive purity profile of the sample. opans.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily used to analyze for volatile byproducts from the synthesis, residual solvents, or volatile derivatives of the compound. thermofisher.comshimadzu.com

Due to the low volatility of the carboxylic acid itself, direct analysis by GC is challenging. However, headspace GC-MS is an excellent technique for the analysis of residual solvents without derivatization. tandfonline.comthermofisher.comscispace.com In this method, the sample is heated in a sealed vial, and the vapor phase is injected into the GC-MS system. This minimizes contamination of the instrument with non-volatile matrix components.

For the analysis of non-volatile compounds by GC, derivatization is often employed to increase their volatility. The carboxylic acid group of this compound could be esterified, for example, to form a more volatile methyl or ethyl ester, which could then be analyzed by GC-MS to investigate for certain non-volatile impurities.

Hypothetical Headspace GC-MS Method for Residual Solvents:

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow
Oven Program 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Headspace Sampler Equilibration at 80 °C for 20 minutes
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350

This method would be capable of identifying and quantifying common organic solvents that may have been used in the synthesis and purification of the compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is a valuable tool for assessing the thermal stability of a compound and for quantifying mass loss events such as desolvation, dehydration, or decomposition.

A typical TGA experiment for this compound would involve heating a small amount of the sample in a pan on a sensitive microbalance. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. The resulting TGA curve plots the percentage of mass remaining versus temperature. The onset temperature of a mass loss step is often taken as an indicator of the thermal stability of the material. For nicotinic acid, thermal events observed include a solid-solid phase transition, sublimation, melting, and evaporation. researchgate.netresearchgate.net

Expected TGA Profile Insights:

Temperature Range (°C)Expected EventMass Loss (%)
25 - 150Loss of residual solvent or adsorbed waterVariable
150 - 250Sublimation may begin for some pyridine carboxylic acidsGradual loss
> 250Onset of significant thermal decompositionSharp decrease

The TGA thermogram would provide a clear indication of the temperature at which the compound begins to degrade, which is critical information for determining its handling and storage conditions. The thermal stability of polyamides containing pyridine moieties has been shown to be influenced by the polymer backbone. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, glass transitions, and solid-state phase transitions.

For this compound, a DSC analysis would provide information on its melting point, which is a key physical property and an indicator of purity. A sharp melting endotherm is characteristic of a pure crystalline compound, while impurities tend to broaden the melting range and lower the melting point. The enthalpy of fusion (ΔHfus) can also be determined from the area of the melting peak. Studies on nicotinic acid have shown a solid-solid phase transition prior to melting. researchgate.net

Hypothetical DSC Data:

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen
Sample Pan Aluminum, hermetically sealed
Observed Transitions - Solid-solid transition (if present)
- Melting Endotherm
Melting Point (T_onset) e.g., 210 - 220 °C (hypothetical)
Enthalpy of Fusion (ΔH_fus) e.g., 30 - 40 kJ/mol (hypothetical)

By analyzing the shape of the melting peak, information about the purity of the sample can be inferred. Furthermore, DSC can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and stability.

Karl Fischer Titration for Residual Water Content

The quantification of water content is a fundamental aspect of chemical analysis, playing a pivotal role in the determination of purity and stability for pharmaceutical compounds. For this compound, Karl Fischer (KF) titration stands as the definitive method for the precise measurement of residual water. The specificity of this technique for water, coupled with its high accuracy and precision, makes it superior to other methods like loss on drying, which may also detect volatile impurities.

The Karl Fischer reaction is a chemical analysis based on the oxidation of sulfur dioxide by iodine in a methanolic hydroxide (B78521) solution. google.com The titration can be executed volumetrically for samples with higher water content or coulometrically for trace amounts. google.com In the volumetric method, an iodine-containing KF solution is added until an excess of iodine is detected. google.com Conversely, in the coulometric technique, iodine is generated directly in the titration cell via electrochemical oxidation of an iodide source. google.com

For a research-grade compound such as this compound, where residual water is expected to be minimal, the coulometric method is generally the more suitable approach due to its enhanced sensitivity for low water concentrations. itwreagents.com The presence of a pyridine ring in the target molecule suggests that standard KF reagents, which historically contained pyridine, can be used. However, modern pyridine-free reagents, which often utilize imidazole (B134444) as a base, are now more common due to safety considerations and offer excellent performance. scharlab.com

A coulometric Karl Fischer titrator, preferably with a diaphragm cell, is the recommended instrumentation. The diaphragm is crucial as it separates the anode and cathode compartments, thereby preventing the electrochemical reduction of generated iodine at the cathode, which would otherwise lead to erroneous results. The selection of an appropriate solvent is critical to ensure the complete dissolution of this compound. Given its carboxylic acid functionality, a solvent system such as a mixture of methanol and a solubilizing agent like formamide (B127407) may be necessary to achieve complete sample solubility. sigmaaldrich.com

The analytical procedure involves the direct introduction of a precisely weighed quantity of the compound into the pre-titrated KF titration vessel. The automated titration process then determines the amount of water present. For acidic samples, it may be necessary to buffer the solvent to maintain an optimal pH range for the KF reaction, typically between 5.5 and 8, to avoid slow or side reactions. sigmaaldrich.com

Table 1: Analysis of Residual Water Content in Different Batches of this compound

Batch IdentifierSample Weight (mg)Measured Water Content (%)
BATCH-A-001105.20.07
BATCH-A-002101.80.11
BATCH-B-001108.30.09

The data presented in Table 1 illustrate consistently low levels of residual water across multiple production batches, which is indicative of a well-controlled and reproducible manufacturing process, particularly the final drying steps.

Furthermore, understanding the hygroscopic properties of a compound is essential for determining its stability and appropriate storage conditions. A hygroscopicity study involves exposing the compound to controlled humidity and temperature environments and monitoring its water content over time using Karl Fischer titration.

Table 2: Hygroscopicity Study of this compound at 25°C

Time Point (weeks)Water Content at 40% Relative Humidity (%)Water Content at 75% Relative Humidity (%)
00.090.09
20.100.22
40.110.45
80.120.89

The findings from the hygroscopicity study, as detailed in Table 2, reveal that this compound demonstrates minimal water absorption at moderate relative humidity (40% RH). However, at a higher relative humidity of 75%, a notable increase in water content is observed over an 8-week period, suggesting that the compound possesses moderate hygroscopic tendencies. This information is vital for establishing suitable packaging and storage protocols to ensure the long-term stability and integrity of the material.

Potential Applications in Non Biological/non Clinical Chemical Research Domains

Role as a Ligand in Catalysis

The presence of both a nitrogen atom in the pyridine (B92270) ring and a carboxylic acid group makes 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid a promising candidate for use as a ligand in catalysis. Pyridine and its derivatives are well-established ligands in transition metal chemistry, capable of forming stable complexes that can catalyze a variety of organic transformations. wikipedia.org

Metal-Catalyzed Organic Transformations

The nitrogen atom of the pyridine ring can coordinate to a metal center, while the carboxylic acid group can act as an anionic donor, forming a stable chelate ring. This bidentate coordination can influence the electronic and steric environment of the metal catalyst, thereby affecting its activity, selectivity, and stability.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the synthesis of complex organic molecules. Pyridine-containing ligands have been successfully employed in directing C-H activation reactions. nih.gov By analogy, a complex of this compound with a transition metal, such as rhodium or ruthenium, could potentially catalyze the ortho-arylation of the dimethylphenyl ring or other C-H functionalization reactions. The specific substitution pattern on the phenyl ring could offer unique regioselectivity.

Asymmetric Catalysis: While this compound itself is achiral, it serves as a scaffold for the development of chiral ligands. Introduction of chiral centers, for instance, through modification of the carboxylic acid group or the dimethylphenyl moiety, could lead to ligands suitable for asymmetric catalysis.

Design of Chiral Ligands from Derivatives

The carboxylic acid group of this compound provides a convenient handle for the synthesis of chiral derivatives. By reacting the carboxylic acid with a chiral alcohol or amine, a variety of chiral ester or amide ligands can be prepared. These new chiral ligands could find applications in enantioselective reactions.

Potential Chiral Ligand Derivative Synthetic Approach Potential Application in Asymmetric Catalysis
Chiral EsterEsterification with a chiral alcohol (e.g., (R)-(-)-2-Butanol)Asymmetric hydrogenation, hydrosilylation
Chiral AmideAmidation with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine)Asymmetric C-C bond forming reactions
Chiral Oxazoline (B21484)Conversion of the carboxylic acid to an oxazoline ringAsymmetric allylic alkylation, Diels-Alder reactions

These tailored chiral ligands, derived from this compound, could offer unique steric and electronic properties, potentially leading to high enantioselectivities in various metal-catalyzed transformations.

Application in Materials Science

The rigid structure and functional groups of this compound make it an interesting building block for the synthesis of novel organic materials with tailored properties.

Building Block for Polymer Synthesis

Pyridine dicarboxylic acids have been explored as monomers for the synthesis of polyesters and other polymers. researchgate.net The presence of the carboxylic acid group in this compound allows for its incorporation into polymer backbones through condensation polymerization with suitable co-monomers, such as diols or diamines. The resulting polymers would contain the rigid and potentially functional 6-(3,4-dimethylphenyl)pyridine moiety, which could influence the thermal, mechanical, and photophysical properties of the material. The introduction of pyridine units into wholly aromatic polymers has been shown to result in materials with high thermal stability and good solubility. rsc.org

Precursor for Functional Organic Materials

The π-conjugated system of the pyridine and phenyl rings suggests that derivatives of this compound could be utilized as precursors for functional organic materials with applications in optoelectronics.

Optoelectronic Materials: By extending the π-conjugation through further chemical modifications, this compound could serve as a core for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The orientation and electronic nature of the pyridyl group within a conjugated polymer can significantly impact its optoelectronic properties. rsc.org Thiophene- and pyridine-containing π-conjugated systems have been investigated for their promising optoelectronic characteristics. taylorfrancis.com

Sensors: The pyridine nitrogen atom can act as a binding site for metal ions or other analytes. By incorporating this molecule into a larger system with a fluorescent or colorimetric reporter, it could potentially be developed into a chemical sensor.

Potential Functional Material Key Structural Feature Potential Application
Conjugated PolymerExtended π-system incorporating the pyridine and phenyl ringsOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Metal-Organic Framework (MOF)Coordination of the carboxylic acid and pyridine nitrogen to metal centersGas storage, catalysis, sensing
Fluorescent SensorIntegration with a fluorophoreDetection of metal ions or other analytes

Utilization in Supramolecular Chemistry

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component for the construction of supramolecular assemblies. The interplay of the carboxylic acid group and the pyridine nitrogen is particularly important in directing the formation of specific supramolecular structures. researchgate.netnih.gov

The carboxylic acid can form strong hydrogen bonds, either as a donor or an acceptor, while the pyridine nitrogen can also act as a hydrogen bond acceptor. This dual functionality allows for the formation of well-defined one-, two-, or three-dimensional networks. For instance, cocrystallization with other molecules capable of hydrogen bonding can lead to the formation of binary or multi-component crystals with unique packing arrangements and properties. orgchemres.org The aromatic rings can also engage in π-π stacking interactions, further stabilizing the supramolecular architecture. The study of supramolecular structures of pyridine carboxylic acids has provided insights into crystal engineering and the design of materials with specific solid-state properties. researchgate.netrsc.org

Host-Guest Chemistry

In the realm of host-guest chemistry, this compound has the potential to act as a guest molecule or to be incorporated into larger host structures. The carboxylic acid and pyridine moieties are capable of forming robust hydrogen-bonding interactions, such as the well-established carboxylic acid-pyridine heterosynthon. rsc.orgresearchgate.net This predictable interaction can be exploited to bind the molecule within the cavity of a larger host molecule that possesses complementary hydrogen bonding sites.

Furthermore, the aromatic rings of the compound can participate in π-π stacking interactions, which are crucial for the recognition and binding of guest molecules within a host system. The 3,4-dimethylphenyl group provides a specific steric and electronic profile that can lead to selective binding of particular guest molecules. Research on related pyridine carboxylic acid derivatives has shown that they can form stable complexes with various host molecules, suggesting a similar potential for this compound.

Self-Assembly Processes

The self-assembly of molecules into ordered supramolecular structures is a cornerstone of materials science and nanotechnology. Aromatic carboxylic acids are well-known building blocks for creating such assemblies through predictable hydrogen-bonding patterns. researchgate.net The carboxylic acid group of this compound can form dimeric structures with other carboxylic acid molecules through O-H···O hydrogen bonds. researchgate.net

Advanced Synthetic Intermediate in Chemical Manufacturing

Beyond its applications in supramolecular chemistry, this compound serves as a valuable synthetic intermediate for the creation of more complex and functional molecules. Organic building blocks are fundamental to the synthesis of a wide range of materials, including polymers, agrochemicals, and pharmaceuticals.

The structure of this compound contains multiple reactive sites that can be selectively functionalized. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid halides, which are versatile handles for further synthetic transformations. The pyridine ring can undergo reactions such as N-oxidation or substitution, providing pathways to a diverse array of derivatives.

This compound can be considered a bifunctional building block, where the pyridine and carboxylic acid moieties can be used to construct larger molecular frameworks. For instance, it can be employed as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs), where the pyridine nitrogen coordinates to a metal center and the carboxylate group can bridge metal centers to form extended networks. Such materials have potential applications in gas storage, catalysis, and sensing. The use of pyridine-fused boronic ester building blocks has been demonstrated for the high-throughput synthesis of compound libraries. nih.gov

The synthesis of related biphenyl (B1667301) carboxylic acids has been shown to be a viable route to new anticancer agents, highlighting the importance of this class of compounds as intermediates in medicinal chemistry. ajgreenchem.com Pyridine carboxylic acids, in general, are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. google.com

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Chemical Knowledge

The study of 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid integrates two important chemical moieties: the pyridine-3-carboxylic acid (nicotinic acid) core and the 2-phenylpyridine (B120327) scaffold. The nicotinic acid framework is a fundamental component in various biologically active molecules and pharmaceuticals. nih.govjocpr.com Similarly, the 2-phenylpyridine structure is a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) and as a ligand in catalysis. nih.govwikipedia.org

The primary contribution of this compound to chemical knowledge is its role as a versatile, multifunctional building block. The carboxylic acid group provides a reactive handle for further derivatization, such as amidation or esterification, while also enabling its use as a ligand in coordination chemistry to form metal-organic frameworks (MOFs). rsc.orgresearchgate.net The nitrogen atom of the pyridine (B92270) ring and the biaryl structure formed by the phenyl and pyridine rings are crucial for creating luminescent metal complexes, particularly with transition metals like iridium or lanthanides. rsc.orgrsc.org The dimethyl substitution on the phenyl ring can enhance solubility and influence the electronic properties and molecular packing in the solid state.

Unresolved Questions and Challenges in the Study of this compound

Despite its potential, significant gaps remain in the understanding of this specific compound. Key unresolved questions and challenges include:

Comprehensive Biological Profiling: While the parent nicotinic acid structure has known biological roles, the full spectrum of biological activity for this substituted derivative is largely unexplored. Its potential as an enzyme inhibitor or a therapeutic agent remains an open question. nih.gov

Photophysical Characterization: The photoluminescent properties, including quantum yield, emission lifetime, and color purity, have not been systematically investigated. Such data is critical to assess its suitability for applications in OLEDs or as a fluorescent probe. rsc.orgrsc.org

Scalable and Sustainable Synthesis: The development of a high-yield, cost-effective, and environmentally benign synthesis process suitable for large-scale production is a major challenge. Current reliance on palladium-catalyzed cross-coupling reactions often involves expensive catalysts and ligands. acs.org

Material Stability and Performance: For applications in advanced materials, the thermal and photochemical stability of the compound and its derivatives (e.g., metal complexes or polymers) are unknown. Long-term operational stability is a critical hurdle for electronic and optical materials.

Polymorphism and Crystal Engineering: The solid-state structure and potential for polymorphism have not been studied. Controlling the crystal packing is crucial for tuning the optical and electronic properties of materials.

Proposed Future Research Avenues

To address the unresolved questions and fully realize the potential of this compound, several avenues of future research are proposed.

Synthetic RouteDescriptionPotential AdvantagesKey Challenges
Suzuki-Miyaura CouplingCross-coupling of a halopyridine-3-carboxylic acid ester with 3,4-dimethylphenylboronic acid.High functional group tolerance; well-established methodology.Requires pre-functionalized substrates; expensive Pd catalyst and ligands.
Direct C-H ArylationDirect coupling of a pyridine-3-carboxylic acid derivative with 3,4-xylene via C-H bond activation.Higher atom economy; fewer synthetic steps.Controlling regioselectivity; harsh reaction conditions may be required.
Multi-Component ReactionA one-pot reaction combining simpler precursors to construct the final molecule.High efficiency; rapid assembly of molecular complexity.Requires significant optimization to achieve high yields and selectivity.
BiocatalysisUse of enzymes to catalyze key steps in the synthesis.Environmentally friendly; mild reaction conditions.Enzyme discovery and engineering for non-natural substrates.

A thorough mechanistic investigation of the key synthetic reactions, particularly the Suzuki-Miyaura coupling, is warranted. While the general catalytic cycle is understood, the specific influence of this substrate's electronic and steric properties on each step (oxidative addition, transmetalation, reductive elimination) is unknown. nih.govyoutube.com Future studies could employ a combination of kinetic experiments and computational modeling (DFT) to map the reaction energy profile, identify the rate-determining step, and understand the role of different ligands and bases in optimizing the reaction. rsc.orgnih.gov This knowledge would be crucial for improving reaction efficiency and overcoming synthetic challenges.

The unique structure of this compound makes it a promising candidate for advanced materials.

Luminescent Complexes: Research should be directed toward synthesizing and characterizing coordination complexes with lanthanide (e.g., Eu³⁺, Tb³⁺) and transition metals (e.g., Ir³⁺, Pt²⁺). rsc.orgrsc.orgresearchgate.net The goal would be to create highly efficient phosphorescent materials for OLED applications, with the dimethylphenyl group potentially improving film morphology and the carboxylic acid group allowing for covalent integration into polymer backbones. rsc.org

Metal-Organic Frameworks (MOFs): The compound can serve as a linker to construct novel MOFs. rsc.orgresearchgate.net The resulting frameworks could be investigated for applications in gas storage (CO₂ capture), catalysis, and chemical sensing, where the specific pore size and chemical environment created by the linker would be key determinants of performance. researchgate.netsemanticscholar.org

Computational chemistry, particularly Density Functional Theory (DFT), should be employed to complement and guide experimental work. researchgate.netepstem.net Theoretical calculations can be used to:

Predict the electronic structure, including HOMO/LUMO energy levels, to forecast the photophysical properties of the molecule and its metal complexes. rsc.orgpku.edu.cn

Simulate vibrational spectra (IR and Raman) to aid in the structural characterization of newly synthesized derivatives. jocpr.comnih.gov

Model intermolecular interactions to understand crystal packing and predict solid-state properties. rsc.org

Calculate global reactivity parameters to provide insights into the molecule's stability and reactivity, guiding further synthetic modifications. epstem.netepstem.net

By systematically comparing theoretical predictions with experimental results, a deeper and more robust understanding of the structure-property relationships of this compound can be achieved. researchgate.net

Q & A

Q. What are the common synthetic routes for 6-(3,4-Dimethylphenyl)pyridine-3-carboxylic acid, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted benzaldehydes (e.g., 3,4-dimethylbenzaldehyde) with aminopyridine derivatives to form intermediate Schiff bases.
  • Cyclization : Using catalysts like palladium or copper under reflux conditions in polar aprotic solvents (e.g., DMF, toluene) to form the pyridine core .
  • Functionalization : Carboxylic acid groups are introduced via oxidation or hydrolysis of ester precursors.

Q. Optimization factors :

  • Catalysts : Pd/Cu systems improve cyclization efficiency.
  • Solvent selection : DMF enhances solubility of intermediates, while toluene minimizes side reactions.
  • Temperature control : Reflux conditions (100–150°C) balance reaction rate and selectivity.

Q. How is the structural integrity of this compound validated?

Answer:

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic methods :
    • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad ~12 ppm).
    • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Note : WinGX suite aids in crystallographic data processing and validation .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethylphenyl substituent influence the compound’s reactivity?

Answer:

  • Steric hindrance : The dimethyl groups hinder electrophilic substitution at the meta/para positions, directing reactions to the pyridine ring.
  • Electron-donating effects : Methyl groups increase electron density on the phenyl ring, stabilizing intermediates in coupling reactions (e.g., Suzuki-Miyaura) .
  • Computational studies : DFT calculations (e.g., Gaussian) model charge distribution and predict reaction sites.

Example : Methyl groups reduce electrophilicity at the phenyl ring, favoring nucleophilic attack on the pyridine’s electron-deficient C-2 position.

Q. What contradictions exist in reported biological activities of pyridine-3-carboxylic acid derivatives, and how are they resolved?

Answer:

  • Reported contradictions :
    • Antimicrobial activity varies significantly across studies due to differences in bacterial strains or assay protocols.
    • Inconsistent enzyme inhibition data (e.g., COX-2 vs. EGFR kinases) .

Q. Resolution strategies :

  • Standardized assays : Use identical cell lines (e.g., HEK293 for kinases) and positive controls.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methyl with halogens) to isolate activity trends.
  • Meta-analysis : Compare datasets from PubChem or ChEMBL to identify outliers .

Q. What computational methods are employed to predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to CYP450 enzymes) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, logP (~2.5), and blood-brain barrier permeability.
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over time (e.g., 100 ns simulations) .

Q. How are impurities or by-products characterized during synthesis?

Answer:

  • HPLC-MS : Identifies trace impurities (e.g., unreacted intermediates or oxidation by-products) .
  • Chromatographic purification : Reverse-phase HPLC with C18 columns resolves polar vs. non-polar contaminants.
  • Mechanistic analysis : Kinetic studies (e.g., time-resolved NMR) pinpoint side reactions (e.g., over-oxidation of methyl groups).

Example : A common by-product is the 6-(3,4-dimethylbenzoyl)pyridine derivative, formed via incomplete hydrolysis of ester intermediates .

Q. What strategies improve crystallinity for X-ray analysis of this compound?

Answer:

  • Solvent screening : Use mixed solvents (e.g., EtOH/H₂O) for slow evaporation.
  • Temperature gradients : Gradual cooling from saturated solutions promotes lattice formation.
  • Additives : Small molecules (e.g., crown ethers) template crystal packing .

Software : SHELXD for phase problem resolution and Olex2 for structure visualization .

Q. How does the compound’s acidity (pKa) affect its solubility and formulation in biological assays?

Answer:

  • pKa determination : Potentiometric titration or UV-pH profiling reveals carboxylic acid pKa ~3.5–4.0.
  • Solubility : Low solubility at physiological pH (7.4) necessitates DMSO stock solutions.
  • Formulation : Prodrug strategies (e.g., esterification) enhance bioavailability .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

Answer:

  • Reaction exotherms : Controlled addition of reagents prevents thermal runaway.
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for high-throughput purification.
  • Yield optimization : DOE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, stirring rate) .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • Analytical monitoring : HPLC tracks decomposition products (e.g., decarboxylation to pyridine derivatives) .
  • Recommendations : Store at 2–8°C in amber vials under inert atmosphere.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.